Comprehensive Analytical Guide: 1H and 13C NMR Spectral Characterization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride
Comprehensive Analytical Guide: 1H and 13C NMR Spectral Characterization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)
Executive Summary & Chemical Context
Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and advanced local anesthetics [1]. Accurate structural elucidation of this compound is critical for downstream pharmaceutical manufacturing.
The presence of the hydrochloride salt fundamentally alters the electronic environment of the aromatic ring compared to its free-base counterpart. As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation; it explores the mechanistic causality behind the spectral shifts, establishing a self-validating framework for rigorous NMR interpretation.
Mechanistic Causality: The Electronic Impact of the Hydrochloride Salt
To accurately interpret the NMR spectra of this compound, one must understand the profound electronic shift induced by protonation.
In a free aniline derivative (e.g., Methyl 4-amino-3-methoxybenzoate) [2], the primary amine ( −NH2 ) acts as a strong electron-donating group (EDG) via resonance ( +M effect). This shields the ortho and para protons, pushing their signals upfield ( ∼6.3−6.8 ppm ) [3].
However, upon conversion to the hydrochloride salt, the nitrogen lone pair is protonated to form an ammonium cation ( −NH3+ ). This transformation completely abolishes the +M resonance effect. The −NH3+ group now acts as a potent electron-withdrawing group (EWG) via the inductive effect ( −I ), deshielding the adjacent protons and shifting them significantly downfield [4]. This logical relationship is visualized below.
Caption: Logical mapping of substituent electronic effects on aromatic proton chemical shifts.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be treated as a self-validating system. The choice of solvent and acquisition parameters are not arbitrary; they are dictated by the physicochemical properties of the salt.
Step-by-Step Methodology for NMR Acquisition
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Sample Preparation (Solvent Causality): Weigh precisely 15−20 mg of the compound. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6 .
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Scientific Rationale: The highly polar hydrochloride salt is insoluble in standard solvents like CDCl3 . Furthermore, anhydrous DMSO- d6 prevents rapid proton exchange, allowing the critical −NH3+ broad singlet to be observed, which is diagnostic for the salt form[4].
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Instrument Calibration: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 600 MHz spectrometer. Lock the instrument to the deuterium signal of DMSO- d6 and shim to achieve a line width of <1 Hz for the residual solvent peak ( 2.50 ppm ).
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1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay ( d1 ) to 1.5 seconds to ensure complete relaxation of the aliphatic chains. Acquire 16 to 32 scans.
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13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Set the relaxation delay ( d1 ) to 2.5 seconds to account for the longer T1 relaxation times of the quaternary carbons (C-1, C-3, C-4, and C=O). Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio.
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Orthogonal Validation (HSQC): To eliminate ambiguity between the ester methoxy and the terminal ether methoxy, acquire a 2D 1 H- 13 C HSQC spectrum. This cross-validates the 1D assignments by linking proton shifts directly to their attached carbons.
Caption: Standardized workflow for NMR acquisition and orthogonal structural validation.
Quantitative Data Presentation & Interpretation
The following tables summarize the expected spectral data, grounded in empirical substituent effect calculations and comparative literature for analogous 3,4-disubstituted benzoates [2][3].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment |
| −NH3+ | 9.50−10.20 | br s | - | 3H | Strongly deshielded by positive charge; broad due to quadrupolar relaxation of Nitrogen and slow exchange in DMSO. |
| H-6 | 8.02 | dd | 8.5,1.5 | 1H | Highly deshielded by the ortho-ester carbonyl and meta-ammonium group. |
| H-2 | 7.68 | d | 1.5 | 1H | Isolated proton between ester and alkoxy groups; exhibits only meta-coupling to H-6. |
| H-5 | 7.18 | d | 8.5 | 1H | Ortho to the ammonium group; exhibits ortho-coupling to H-6. |
| Ar−O−CH2− | 4.20 | m | - | 2H | Deshielded by the anisotropic effect of the adjacent aromatic ring and the electronegative ether oxygen. |
| Ester −OCH3 | 3.82 | s | - | 3H | Typical shift for a methyl ester adjacent to an aromatic carbonyl. |
| −CH2−O− | 3.68 | m | - | 2H | Aliphatic methylene adjacent to the terminal ether oxygen. |
| Ether −OCH3 | 3.30 | s | - | 3H | Terminal aliphatic methoxy group; most shielded of the oxygen-bearing substituents. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |
| C=O | 165.5 | C (Quaternary) | Highly deshielded carbonyl carbon of the ester. |
| C-3 | 146.4 | C (Quaternary) | Oxygen-bearing aromatic carbon; strongly deshielded by the electronegative ether linkage. |
| C-1 | 134.2 | C (Quaternary) | Ipso carbon attached to the electron-withdrawing ester group. |
| C-4 | 125.0 | C (Quaternary) | Nitrogen-bearing carbon. Note: Protonation to −NH3+ shifts this upfield compared to the free aniline ( ∼146 ppm ). |
| C-6 | 124.1 | CH | Aromatic methine, para to the alkoxy group. |
| C-5 | 123.6 | CH | Aromatic methine, ortho to the ammonium group. |
| C-2 | 117.4 | CH | Aromatic methine, ortho to both the alkoxy and ester groups. |
| −CH2−O− | 70.2 | CH2 | Aliphatic ether methylene carbon. |
| Ar−O−CH2− | 68.5 | CH2 | Aromatic ether methylene carbon. |
| Ether −OCH3 | 58.2 | CH3 | Terminal aliphatic methoxy carbon. |
| Ester −OCH3 | 52.0 | CH3 | Ester methoxy carbon. |
Conclusion
The NMR characterization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride requires a precise understanding of how the salt state manipulates the electronic topology of the molecule. By recognizing the −NH3+ moiety as a potent electron-withdrawing group, analysts can accurately predict and assign the downfield shifts of the H-2, H-5, and H-6 aromatic protons. Adhering to the self-validating acquisition protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced synthetic workflows.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate". PubChem. URL:[Link]
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ACS Publications. "Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors". Journal of Combinatorial Chemistry. URL:[Link]
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RSC Publishing. "Organic & Biomolecular Chemistry". Royal Society of Chemistry. URL:[Link]
